![molecular formula C11H8N2O4S B3056243 5-Nitro-2-(phenylsulfonyl)pyridine CAS No. 69770-61-2](/img/structure/B3056243.png)
5-Nitro-2-(phenylsulfonyl)pyridine
Overview
Description
5-Nitro-2-(phenylsulfonyl)pyridine is a chemical compound with the molecular formula C11H8N2O4S . It has an average mass of 264.257 Da and a monoisotopic mass of 264.020477 Da .
Synthesis Analysis
The synthesis of substituted pyridines, such as 5-Nitro-2-(phenylsulfonyl)pyridine, involves various methodologies . One method involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent to give the N-nitropyridinium ion . Another method involves the synthesis of 2-chloro-5-nitropyridine, which includes synthesizing 2-amino-5-nitropyridine and 2-hydroxy-5-nitropyridine .Molecular Structure Analysis
The molecular structure of 5-Nitro-2-(phenylsulfonyl)pyridine consists of 11 carbon atoms, 8 hydrogen atoms, 2 nitrogen atoms, 4 oxygen atoms, and 1 sulfur atom .Chemical Reactions Analysis
The reaction mechanism of nitropyridines is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1- to the 3-position by a [1,5] sigmatropic shift . From 3-nitropyridine, 5-nitropyridine-2-sulfonic acid is formed in a two-step reaction .Physical And Chemical Properties Analysis
5-Nitro-2-(phenylsulfonyl)pyridine has a molecular weight of 264.26 g/mol . More detailed physical and chemical properties are not available in the retrieved resources.Scientific Research Applications
Antimicrobial and Antiviral Activities
Pyridine compounds, such as 5-Nitro-2-(phenylsulfonyl)pyridine, have been noted for their therapeutic properties, including antimicrobial and antiviral activities . They have been used in the development of new antiviral and antimicrobial compounds, especially in the context of the COVID-19 pandemic .
Antitumor Properties
In addition to antimicrobial and antiviral properties, pyridine compounds also exhibit antitumor properties . This makes them valuable in the field of oncology for the development of new cancer treatments .
Analgesic Properties
Pyridine compounds are known for their analgesic properties . They can be used in the development of pain relief medications .
Anti-inflammatory Properties
These compounds also exhibit anti-inflammatory properties . This makes them useful in the treatment of conditions characterized by inflammation .
Antioxidant Properties
Pyridine compounds have been found to have antioxidant properties . They can be used in the development of treatments for conditions caused by oxidative stress .
Anti-Alzheimer’s Properties
Research has shown that pyridine compounds have anti-Alzheimer’s properties . They can be used in the development of treatments for Alzheimer’s disease .
Anti-ulcer Properties
Pyridine compounds are known for their anti-ulcer properties . They can be used in the development of treatments for ulcers .
Antidiabetic Properties
Finally, pyridine compounds have been found to have antidiabetic properties . They can be used in the development of treatments for diabetes .
Safety And Hazards
Future Directions
In the context of the new life-threatening COVID-19 pandemic caused by the SARS-CoV-2 virus, finding new antiviral and antimicrobial compounds is a priority in current research . Pyridine compounds, such as 5-Nitro-2-(phenylsulfonyl)pyridine, could potentially play a role in this research due to their diverse biological activities .
properties
IUPAC Name |
2-(benzenesulfonyl)-5-nitropyridine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O4S/c14-13(15)9-6-7-11(12-8-9)18(16,17)10-4-2-1-3-5-10/h1-8H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVIZNXXUBXUVGG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=NC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363122 | |
Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>39.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49666263 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
5-Nitro-2-(phenylsulfonyl)pyridine | |
CAS RN |
69770-61-2 | |
Record name | 5-nitro-2-(phenylsulfonyl)pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00363122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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